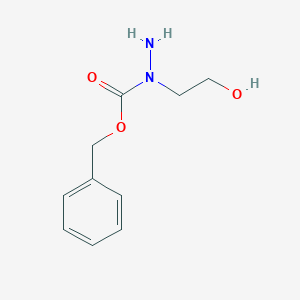

Benzyl N-amino-N-(2-hydroxyethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzyl N-amino-N-(2-hydroxyethyl)carbamate” is a chemical compound. It is also known as N-(Benzyloxycarbonyl)ethanolamine . It is used as an intermediate in the preparation of alkynylaryladenines as A2A adenosine receptor agonists and effects on hepatic glucose production . It is also used in the synthesis of functionalized N-arylaminoethyl amides as noncovalent inhibitors of cathepsin S .

Synthesis Analysis

The synthesis of “this compound” involves the use of carbamates as protecting groups for amines . Two popular carbamate protecting groups are Boc (t-Butyloxycarbonyl) and CBz (carboxybenzyl). These groups can be installed and removed under relatively mild conditions .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H13NO3 . The molecular weight is 195.22 .

Chemical Reactions Analysis

“this compound” is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .

Physical And Chemical Properties Analysis

“this compound” is a white powder . It has a melting point of 58-60 °C and a boiling point of 215 °C/15 mmHg . It is soluble in water or 1% acetic acid .

科学的研究の応用

Synthesis and Protection Strategies

Benzyl N-amino-N-(2-hydroxyethyl)carbamate's applications in scientific research primarily revolve around its utility in synthetic organic chemistry, particularly in the protection and selective deprotection of functional groups. The compound's role in orthogonal protection strategies is highlighted by Ramesh, Bhat, and Chandrasekaran (2005), who explored the selective deblocking of propargyl carbonates in the presence of propargyl carbamates. This work underlines the compound's effectiveness in protecting hydroxyl and amino functionalities, offering a new strategy where these groups can be protected simultaneously and selectively deprotected when necessary, exemplifying its significance in complex synthetic pathways R. Ramesh, Ramakrishna G. Bhat, & S. Chandrasekaran, 2005.

Catalytic Applications

Zhang et al. (2006) showcased the compound's utility in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, which tolerated various substitutions and was effective for piperidine derivatives formation. This research emphasizes the compound's versatility in facilitating the synthesis of complex nitrogen-containing heterocycles, a crucial aspect in the development of pharmaceuticals and materials science Zhibin Zhang, Cong Liu, R. Kinder, Xiaoqing Han, Hua Qian, & R. Widenhoefer, 2006.

Synthesis of Amino Alcohols and Amino Sugars

Knapp et al. (1990) described the use of alcohol-derived benzoylcarbamates for synthesizing amino alcohols and amino sugars, showcasing the compound's pivotal role in the formation of biologically relevant structures. This method allows for the intramolecular delivery of an amino nitrogen to electrophilic centers, demonstrating the compound's utility in constructing amino-functionalized molecules, vital in drug development and biochemical studies S. Knapp, P. Kukkola, Sanjay K. Sharma, T. G. Dhar, & Andrew B. J. Naughton, 1990.

Antitubercular Activity

Cheng et al. (2019) explored the antitubercular potential of this compound derivatives, identifying compounds with good inhibitory activity against various M. tuberculosis strains. This study highlights the compound's application in medicinal chemistry, particularly in the development of new antitubercular agents Yaping Cheng, Zhi-yong Liu, Hua-ju Liang, Cuiting Fang, Niu-Niu Zhang, Tianyu Zhang, & M. Yan, 2019.

Safety and Hazards

“Benzyl N-amino-N-(2-hydroxyethyl)carbamate” is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用機序

The compound is soluble in water or 1% acetic acid , which suggests it could be well-absorbed in the body, but without specific ADME (Absorption, Distribution, Metabolism, and Excretion) studies, it’s hard to predict its bioavailability.

As for the environmental factors, the stability of this compound could be influenced by factors such as temperature, pH, and the presence of other chemicals. It’s recommended to store the compound at 0-5°C .

生化学分析

Biochemical Properties

Benzyl N-amino-N-(2-hydroxyethyl)carbamate is known to play a role in the synthesis of peptides . It is a type of carbamate, which are useful protecting groups for amines . They can be installed and removed under relatively mild conditions . The nitrogen of a carbamate is relatively non-nucleophilic, and carbamates are easily installed on nitrogen .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amines . It can be installed and removed under relatively mild conditions . The nitrogen of a carbamate is relatively non-nucleophilic, and carbamates are easily installed on nitrogen .

特性

IUPAC Name |

benzyl N-amino-N-(2-hydroxyethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c11-12(6-7-13)10(14)15-8-9-4-2-1-3-5-9/h1-5,13H,6-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXHRHBMUPVGMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N(CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2397796.png)

![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2397801.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2397804.png)

![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2397806.png)

![5-(2-chloro-6-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2397807.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2397812.png)

![tert-butyl 2-oxospiro[1H-indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B2397814.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide](/img/structure/B2397816.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2397817.png)